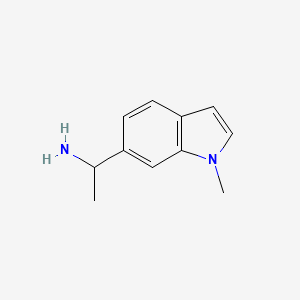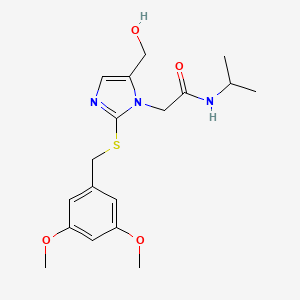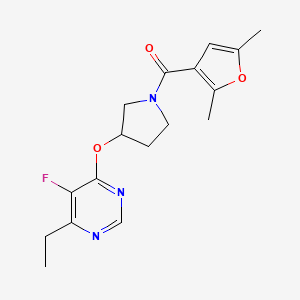
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with notable applications in various scientific fields. Its structure combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic reactions. Starting from basic furan and pyrrolidine derivatives, the synthesis involves introducing methyl, ethyl, and fluoropyrimidinyl groups through controlled reactions, often catalyzed by specific reagents and conditions:
Step 1: Preparation of 2,5-Dimethylfuran
Reaction between dimethyl acetylene and furan in the presence of a catalytic amount of sulfuric acid.
Step 2: Introduction of the Pyrrolidine Ring
Cyclization reaction involving pyrrolidine and suitable derivatives.
Step 3: Attachment of 6-Ethyl-5-Fluoropyrimidin-4-yl Group
Substitution reaction using fluoropyrimidine and ethyl halide under basic conditions.
Industrial Production Methods
For large-scale production, methods focus on optimizing yield and purity:
Use of flow reactors to maintain consistent reaction conditions.
Implementation of automated synthesis for precise control over reaction parameters.
Employment of chromatography techniques for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Conversion of furan rings to furanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of specific double bonds under pressure in the presence of catalysts such as palladium on carbon.
Substitution: Halogenation and nitration of the pyrrolidine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating mixtures.
Major Products Formed
Oxidized furan derivatives.
Reduced pyrrolidine derivatives.
Substituted pyrimidine compounds.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is valuable in multiple research domains:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Investigated for interactions with biological molecules and potential bioactivity.
Medicine: Explored for therapeutic potential, particularly in targeting specific biochemical pathways.
Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action often involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylfuran-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluoropyrimidinyl group.
(6-Ethyl-5-fluoropyrimidin-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethylfuran moiety.
(2,5-Dimethylfuran-3-yl)(3-oxopyrrolidin-1-yl)methanone: Substitutes pyrrolidine with a ketone group.
Uniqueness
Hope this ticks all the boxes for you
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUCTMNICNGHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
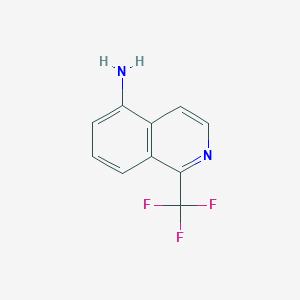

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

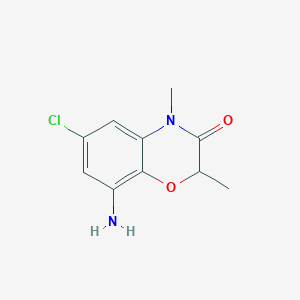
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
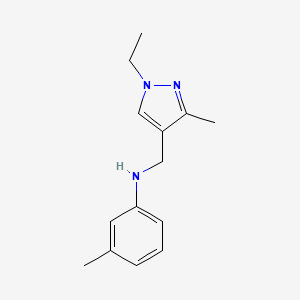
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

